N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a furan ring, a thiazolopyrimidine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-7-20-13-15-6-10(12(18)16(8)13)11(17)14-5-9-3-2-4-19-9/h2-4,6-7H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFMAJFPJSSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thiazolopyrimidine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazolopyrimidine core.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds structurally related to N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated significant activity against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Research has shown that derivatives with similar structures exhibit selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
- Case Study : A study involving thiazolo-pyrimidine derivatives indicated that certain analogs exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong anticancer efficacy .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiazolo-pyrimidines have been evaluated for their antibacterial and antifungal activities:
- Antibacterial Activity : Some derivatives have been tested against common pathogens, revealing significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like fluorine can enhance antibacterial potency by improving binding affinity to bacterial targets .
- Case Study : Research demonstrated that thiazolo-pyrimidine derivatives with specific substitutions exhibited broad-spectrum antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Furan moiety | Enhances interaction with biological targets |
| Carboxamide group | Contributes to solubility and reactivity |
| Thiazole ring | Essential for anticancer and antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and a carboxamide group but has an indole core instead of a thiazolopyrimidine core.
N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Similar structure with a pyrazole core.
Uniqueness
N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties. This core structure may offer advantages in terms of stability, reactivity, and biological activity compared to other similar compounds.
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a furan substituent, which is known to enhance biological activity. The molecular formula is , and it has a molecular weight of approximately 270.30 g/mol. This structure contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The methods often include cyclization reactions that form the thiazole and pyrimidine rings, followed by functionalization to introduce the furan moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that thiazolo-pyrimidines can inhibit the growth of various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. For example, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 9.375 μg/mL against Pseudomonas aeruginosa .
Anticancer Properties
Emerging evidence suggests that this compound may also possess anticancer properties. Similar thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
In vivo studies have indicated that certain derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. For example, compounds derived from fused pyrimidines have shown significant inhibition of inflammatory markers in animal models .
Case Studies
- Antibacterial Evaluation : A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at the furan position significantly enhanced antibacterial activity compared to non-furan analogs .
- Anticancer Screening : In vitro assays on cell lines such as A431 (vulvar epidermal carcinoma) demonstrated that specific analogs could inhibit cell migration and invasion, highlighting their potential as therapeutic agents against cancer .
Research Findings
Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
